Methyl 2-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)-4,5-dimethoxybenzoate
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Overview
Description
METHYL 4,5-DIMETHOXY-2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE is a complex organic compound with a unique structure that includes a benzoate core substituted with methoxy groups and a piperidine amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHOXY-2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoate Core: The benzoate core is synthesized by reacting 4,5-dimethoxy-2-nitrobenzoic acid with methanol in the presence of a catalyst to form methyl 4,5-dimethoxy-2-nitrobenzoate.
Reduction of the Nitro Group: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Formation of the Piperidine Amide: The amine is then reacted with 1-phenylmethanesulfonylpiperidine-4-carboxylic acid chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity while reducing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
METHYL 4,5-DIMETHOXY-2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine, as mentioned in the synthetic route.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
METHYL 4,5-DIMETHOXY-2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHOXY-2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets. The compound’s amide and methoxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity . The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
METHYL 4,5-DIMETHOXY-2-NITROBENZOATE: A precursor in the synthesis of the target compound.
METHYL 4,5-DIMETHOXY-2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE: A structurally similar compound with a different substituent on the piperidine ring.
Uniqueness
METHYL 4,5-DIMETHOXY-2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H28N2O7S |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl 2-[(1-benzylsulfonylpiperidine-4-carbonyl)amino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C23H28N2O7S/c1-30-20-13-18(23(27)32-3)19(14-21(20)31-2)24-22(26)17-9-11-25(12-10-17)33(28,29)15-16-7-5-4-6-8-16/h4-8,13-14,17H,9-12,15H2,1-3H3,(H,24,26) |
InChI Key |
UTRKJCSRCCPSIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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